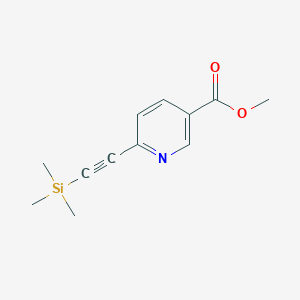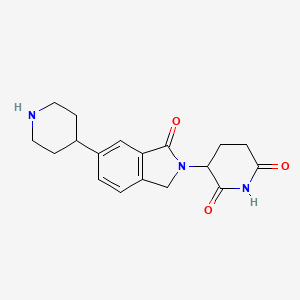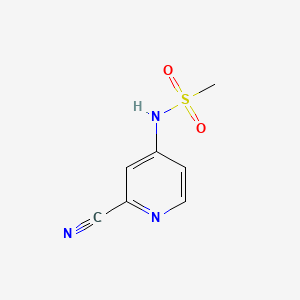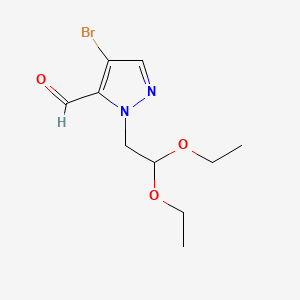
Lcmv GP (61-80)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lymphocytic choriomeningitis virus glycoprotein (61-80) is a peptide fragment derived from the glycoprotein of the lymphocytic choriomeningitis virus. This peptide corresponds to amino acids 61-80 of the glycoprotein and is known for its ability to elicit a CD4+ T-cell response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lymphocytic choriomeningitis virus glycoprotein (61-80) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
The industrial production of lymphocytic choriomeningitis virus glycoprotein (61-80) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and purification is achieved through high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Lymphocytic choriomeningitis virus glycoprotein (61-80) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of lymphocytic choriomeningitis virus glycoprotein (61-80) involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are carried out in solvents like dimethylformamide and dichloromethane .
Major Products Formed
The primary product of the synthesis is the peptide lymphocytic choriomeningitis virus glycoprotein (61-80) itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Aplicaciones Científicas De Investigación
Lymphocytic choriomeningitis virus glycoprotein (61-80) has several applications in scientific research:
Immunology: It is used to study CD4+ T-cell responses and immune system function
Vaccine Development: It serves as a model epitope for developing vaccines targeting viral infections.
Autoimmune Disease Research: It is used to study the mechanisms of autoimmune diseases and potential therapeutic interventions.
Mecanismo De Acción
Lymphocytic choriomeningitis virus glycoprotein (61-80) exerts its effects by binding to major histocompatibility complex class II molecules on antigen-presenting cells. This interaction leads to the activation of CD4+ T-cells, which play a crucial role in the immune response. The peptide’s ability to induce a specific immune response makes it valuable for studying T-cell activation and function .
Comparación Con Compuestos Similares
Similar Compounds
Lymphocytic choriomeningitis virus nucleoprotein (309-328): Another peptide derived from lymphocytic choriomeningitis virus, known for its ability to elicit a CD8+ T-cell response.
Lymphocytic choriomeningitis virus glycoprotein (33-41): A shorter peptide fragment that also induces immune responses.
Uniqueness
Lymphocytic choriomeningitis virus glycoprotein (61-80) is unique due to its specific sequence and ability to induce a robust CD4+ T-cell response. This makes it particularly valuable for studying helper T-cell responses and developing targeted immunotherapies .
Propiedades
Fórmula molecular |
C108H160N24O31 |
|---|---|
Peso molecular |
2290.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C108H160N24O31/c1-9-61(8)91(131-102(156)78(52-87(142)143)124-104(158)81-30-22-46-132(81)85(139)56-115-93(147)69(28-17-20-44-110)117-97(151)73(47-58(2)3)116-83(137)54-112)107(161)126-77(51-65-33-37-67(135)38-34-65)99(153)118-68(27-16-19-43-109)92(146)114-55-84(138)129-89(59(4)5)105(159)125-76(50-64-31-35-66(134)36-32-64)100(154)120-71(39-41-82(113)136)95(149)122-74(48-62-23-12-10-13-24-62)98(152)119-70(29-18-21-45-111)94(148)128-80(57-133)103(157)130-90(60(6)7)106(160)121-72(40-42-86(140)141)96(150)123-75(49-63-25-14-11-15-26-63)101(155)127-79(108(162)163)53-88(144)145/h10-15,23-26,31-38,58-61,68-81,89-91,133-135H,9,16-22,27-30,39-57,109-112H2,1-8H3,(H2,113,136)(H,114,146)(H,115,147)(H,116,137)(H,117,151)(H,118,153)(H,119,152)(H,120,154)(H,121,160)(H,122,149)(H,123,150)(H,124,158)(H,125,159)(H,126,161)(H,127,155)(H,128,148)(H,129,138)(H,130,157)(H,131,156)(H,140,141)(H,142,143)(H,144,145)(H,162,163)/t61-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-/m0/s1 |
Clave InChI |
FZOSFZDRHOCVOK-TVDVXXQISA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
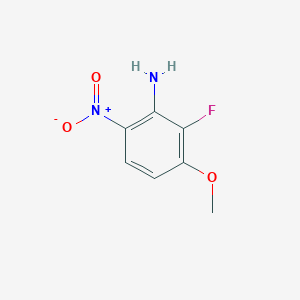
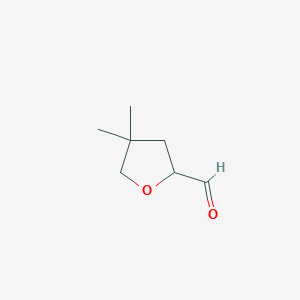
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)
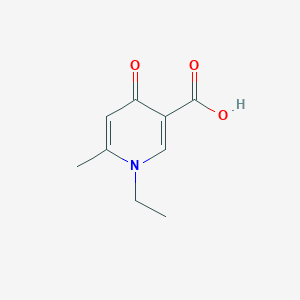

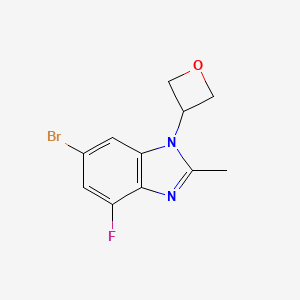

![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
